molecular formula C7HBr2F5O B1410373 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene CAS No. 1806327-32-1

1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1410373
CAS No.: 1806327-32-1
M. Wt: 355.88 g/mol
InChI Key: SZZOMWCIDJXDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromine (Br), fluorine (F), and a trifluoromethoxy (-OCF₃) group.

Properties

IUPAC Name

1,3-dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(15-7(12,13)14)6(11)4(9)5(2)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZOMWCIDJXDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene can be achieved through a multi-step process involving halogenation and substitution reactions. One common method involves the bromination of 2,4-difluoro-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, fluorine, and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and coupling reactions by stabilizing the transition states and intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The compound’s substituent pattern distinguishes it from other halogenated benzene derivatives:

  • 1,3-Difluoro-5-iodo-2-methoxybenzene (): This analog replaces bromine with iodine (I) at position 5 and introduces a methoxy (-OCH₃) group at position 2. The methoxy group is less electron-withdrawing than -OCF₃, leading to higher electron density in the aromatic ring. This difference impacts reactivity in cross-coupling reactions .
  • 1,3-Difluoro-2-(trifluoromethoxy)benzene (): Lacking bromine substituents, this compound exhibits reduced steric hindrance and lower molecular weight. The absence of bromine limits its utility in Suzuki-Miyaura couplings but enhances solubility in organic solvents .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Substituents Key Properties/Applications
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene C₇H₂Br₂F₅O 1,3-Br; 2,4-F; 5-OCF₃ High electrophilicity; cross-coupling precursor
1,3-Difluoro-5-iodo-2-methoxybenzene C₇H₅F₂IO 1,3-F; 5-I; 2-OCH₃ Lower reactivity; custom synthesis
3-Bromo-5-(trifluoromethoxy)phenol C₇H₄BrF₃O₂ 3-Br; 5-OCF₃; -OH Acidic phenol group; intermediate for etherification
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₅BrF₇O Difluoromethoxy, multiple F Enhanced lipophilicity; agrochemical applications
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound significantly reduces electron density compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, directing electrophilic substitution to specific ring positions .

Biological Activity

1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene is an organic compound notable for its unique chemical structure, which includes bromine, fluorine, and trifluoromethoxy groups. Its molecular formula is C7HBr2F5OC_7HBr_2F_5O, and it has a molecular weight of approximately 355.88 g/mol. This compound is part of a broader class of fluorinated organic compounds that have gained attention due to their diverse biological activities and applications in pharmaceutical chemistry.

The biological activity of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene can be attributed to the presence of electron-withdrawing groups (EWGs) such as trifluoromethoxy and difluoro substituents. These groups enhance the compound's lipophilicity and stability, influencing its interaction with biological targets. The bromine atoms can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile building block in medicinal chemistry.

Pharmacological Potential

Research indicates that fluorinated compounds often demonstrate enhanced biological activity compared to their non-fluorinated analogs. For instance, the introduction of trifluoromethyl groups has been shown to significantly increase the potency of various drugs by improving their binding affinity to biological targets.

Case Study: Anticancer Activity

A study exploring the anticancer properties of structurally similar compounds highlighted that the incorporation of trifluoromethyl groups can lead to improved efficacy against cancer cell lines. Specifically, compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer types, suggesting that 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene may possess similar potential.

Comparative Biological Activity

Compound NameStructureIC50 (µM)Target
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzeneStructureTBDTBD
Trifluoromethyl analogStructure0.5 - 10Various cancer cell lines
Non-fluorinated analogStructure>20Various cancer cell lines

Note: IC50 values are hypothetical and should be validated through experimental studies.

Synthetic Routes

The synthesis of 1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. Common methods include:

  • Halogenation : Utilization of bromine or bromine-containing reagents in solvents like dichloromethane.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions where bromine is replaced by amines or thiols.

Research Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development : As a precursor for biologically active molecules.
  • Material Science : In the development of advanced materials such as polymers and liquid crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene
Reactant of Route 2
1,3-Dibromo-2,4-difluoro-5-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.